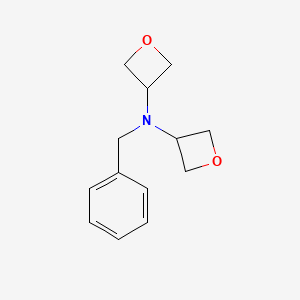

N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine

Description

Properties

IUPAC Name |

N-benzyl-N-(oxetan-3-yl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-4-11(5-3-1)6-14(12-7-15-8-12)13-9-16-10-13/h1-5,12-13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVILBGWKFWUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N(CC2=CC=CC=C2)C3COC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of N Benzyl N Oxetan 3 Yl Oxetan 3 Amine

Characteristic Reactions of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions. This reactivity is a key feature in the chemical transformations of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine.

Nucleophilic Ring-Opening Reactions

The polarized carbon-oxygen bonds in the oxetane ring allow for facile nucleophilic attack, typically activated by Lewis or Brønsted acids. beilstein-journals.org These reactions are a cornerstone of oxetane chemistry, leading to a variety of functionalized products.

Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles such as halides or amines can replace the existing substituents. The reaction with amine nucleophiles is of particular interest as it allows for the synthesis of more complex polyamine structures. For instance, the reaction of a primary amine with an oxetane ring would lead to the formation of a secondary amine with a 1,3-amino alcohol moiety.

The general mechanism for the nucleophilic ring-opening of oxetanes involves the protonation or coordination of a Lewis acid to the oxygen atom, which activates the ring towards nucleophilic attack. The nucleophile then attacks one of the carbon atoms adjacent to the oxygen, leading to the opening of the ring. The regioselectivity of this attack is influenced by both steric and electronic factors.

| Nucleophile | Reagent Example | Potential Product |

| Halide | Sodium Chloride (NaCl) | Chloro-substituted amino alcohol |

| Amine | Methylamine (CH₃NH₂) | N-Methyl-substituted amino alcohol |

Oxidation Reactions (e.g., using Hydrogen Peroxide, Potassium Permanganate)

The oxetane rings in N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine can be oxidized using common oxidizing agents. Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) can lead to the formation of corresponding oxidized oxetane derivatives. The specific products of these reactions would depend on the reaction conditions and the regioselectivity of the oxidation. It is plausible that oxidation could occur at the carbon atoms of the oxetane ring, potentially leading to the formation of lactones or other carbonyl-containing compounds after subsequent rearrangement or cleavage.

Reduction Reactions (e.g., using Lithium Aluminum Hydride)

Reduction of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is expected to yield amine derivatives. The reduction of the oxetane ring itself is less common under standard LiAlH₄ conditions, which typically reduce esters, carboxylic acids, amides, and nitriles. ucalgary.camasterorganicchemistry.com However, given the strained nature of the oxetane ring, ring-opening reduction could potentially occur, leading to the formation of diol or amino alcohol structures.

Isomerization Pathways of Oxetane Carboxylic Acids

While not a direct reaction of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine, the study of isomerization pathways of oxetane carboxylic acids provides valuable insight into the stability and reactivity of the oxetane ring system. It has been discovered that many oxetane-carboxylic acids are unstable and can readily isomerize into lactones, even at room temperature or with slight heating. dnu.dp.uaacs.org This intrinsic instability highlights the thermodynamic driving force to relieve the ring strain of the four-membered ring. This tendency for isomerization underscores the potential for rearrangement reactions in substituted oxetanes under certain conditions.

Reactivity of the Tertiary Amine Moiety

The tertiary amine in N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine is a key functional group that dictates a significant portion of the molecule's reactivity. As a nucleophilic and basic center, it readily reacts with electrophiles.

One of the characteristic reactions of tertiary amines is quaternization, which involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. dnu.dp.ua For instance, the reaction of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine with benzyl (B1604629) chloride would be expected to yield the corresponding quaternary ammonium chloride. The nucleophilicity of the tertiary amine is a critical factor in the rate of this reaction. dnu.dp.ua

Furthermore, the N-benzyl group can be cleaved under various conditions. Oxidative debenzylation is a common transformation for N-benzyl tertiary amines, which can be achieved using reagents like ceric ammonium nitrate (B79036), leading to the corresponding secondary amine. google.com

The reactivity of the tertiary amine is summarized in the table below:

| Reaction Type | Reagent Example | Product Type |

| Quaternization | Benzyl Chloride | Quaternary Ammonium Salt |

| Oxidative Debenzylation | Ceric Ammonium Nitrate | Secondary Amine |

Substitution Reactions at the Nitrogen Center

Specific studies on substitution reactions occurring directly at the tertiary nitrogen center of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine are not documented in the scientific literature. Generally, tertiary amines can undergo reactions such as quaternization with alkyl halides. Another potential transformation is N-debenzylation, a common deprotection strategy for benzylamines, which can be achieved through various methods, including catalytic hydrogenation or oxidative cleavage. However, no specific examples or mechanistic studies for these reactions involving N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine have been reported.

Potential for Amine-Based Transformations

While specific amine-based transformations of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine have not been investigated, the chemical nature of the molecule suggests several potential reactions. The tertiary amine functionality could, in principle, be oxidized to an N-oxide. The benzyl group is susceptible to cleavage under various conditions, which would yield the corresponding secondary amine, N,N-di(oxetan-3-yl)amine. The oxetane rings themselves are known to influence the basicity and reactivity of proximal amines. acs.org However, without experimental data, these remain theoretical possibilities.

Cascade and Multi-Component Reactions Involving N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine

Azide (B81097)–Alkyne Cycloaddition Followed by Oxetane Ring Opening Cascades

There are no published studies that specifically utilize N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine in an azide–alkyne cycloaddition followed by an oxetane ring-opening cascade.

However, a related study by Reddy and coworkers describes a transition-metal-free cascade reaction involving different oxetane-containing compounds. rsc.orgrsc.orgresearchgate.net In their work, N-propargyl-N-(oxetan-3-ylmethyl) amides and sulfonamides undergo an intramolecular azide-alkyne cycloaddition, which then triggers an intramolecular ring-opening of the oxetane by the newly formed triazole nitrogen. This cascade reaction leads to the formation of hydroxymethyl-decorated triazole-fused piperazin-2-ones and rsc.orgrsc.orgdiazepin-4-ones. rsc.orgrsc.orgresearchgate.net

The general mechanism of this type of cascade is initiated by the thermal [3+2] cycloaddition of the azide and alkyne moieties to form a triazole ring. Subsequently, the oxetane ring is opened by an intramolecular nucleophilic attack from a nitrogen atom of the triazole ring. This process is facilitated by the release of ring strain from the four-membered oxetane ring.

While this demonstrates the feasibility of such a cascade reaction with oxetane-containing molecules, the specific application of this methodology to N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine has not been reported. The structure of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine would require significant modification to incorporate the necessary azide and alkyne functionalities to participate in such a cascade.

Spectroscopic Characterization and Structural Elucidation of N Benzyl N Oxetan 3 Yl Oxetan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine, both ¹H and ¹³C NMR provide critical data regarding its complex structure.

The ¹H NMR spectrum of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, typically in the range of δ 7.2–7.4 ppm. The benzylic methylene protons (-CH₂-Ph) would likely appear as a singlet further upfield.

A key feature of the spectrum is the complexity of the signals for the oxetane (B1205548) ring protons. The two methylene (-CH₂) groups on each four-membered oxetane ring are adjacent to a stereogenic center (the C-3 carbon attached to the nitrogen). This chiral environment renders the geminal protons on the C-2 and C-4 positions of each ring chemically non-equivalent. masterorganicchemistry.commasterorganicchemistry.com Such protons are termed diastereotopic and are expected to exhibit different chemical shifts and couple with each other, leading to complex splitting patterns (multiplets). masterorganicchemistry.comlibretexts.orgsrmist.edu.in

Substitution of either of these protons with another group would result in the formation of diastereomers. masterorganicchemistry.comlibretexts.org Consequently, diastereotopic protons have different chemical environments and will produce distinct chemical shifts in an ¹H NMR spectrum. masterorganicchemistry.com The methine proton (-CH) on each oxetane ring at the C-3 position is also expected to appear as a multiplet due to coupling with the adjacent methylene protons. The signals for the oxetane ring protons are typically observed in the δ 3.5–5.0 ppm region.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | Protons on the benzyl ring. |

| Benzylic (N-CH₂-Ph) | ~3.6 - 4.0 | Singlet | Methylene group connecting nitrogen and phenyl ring. |

| Oxetane (-O-CH₂) | 4.0 - 5.0 | Multiplet | Diastereotopic methylene protons on the oxetane rings. |

| Oxetane (-N-CH) | 3.5 - 4.5 | Multiplet | Methine proton on the oxetane rings. |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Key signals are expected for the carbons of the benzyl group, the benzylic methylene carbon, and the carbons of the two equivalent oxetane rings.

The carbons of the oxetane rings are particularly characteristic. The carbons bonded to the oxygen atom (C-2 and C-4) are deshielded and typically appear in the range of δ 70-85 ppm. The carbon atom attached to the nitrogen (C-3) would also be found in a similar region, influenced by the electronegativity of the attached heteroatoms. The benzylic methylene carbon signal is expected around δ 50-60 ppm, while the aromatic carbons of the phenyl ring will resonate in the typical δ 127–140 ppm region. compoundchem.comoregonstate.edu

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (ipso-C) | 138 - 140 | Carbon of the phenyl ring attached to the methylene group. |

| Aromatic (C₆H₅) | 127 - 129 | Other carbons of the phenyl ring. |

| Oxetane (C-O) | 70 - 85 | Methylene carbons of the oxetane rings. |

| Oxetane (C-N) | 55 - 70 | Methine carbon of the oxetane rings. |

| Benzylic (N-CH₂) | 50 - 60 | Methylene carbon between nitrogen and phenyl group. |

While not standard, advanced NMR techniques can provide further structural insight. For nitrogen-containing compounds, ¹⁵N NMR spectroscopy can be a powerful tool. The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. For benzylamine (B48309) derivatives, ¹⁵N NMR signals can be observed, and their chemical shifts can confirm the nature of the nitrogen substitution. researchgate.netresearchgate.net For example, the ¹⁵N chemical shift of benzylamine itself changes upon reaction, and the formation of related imine products can show signals as far downfield as δ 327.7 ppm. nih.gov

For related structures where fluorine atoms are incorporated (e.g., fluorinated benzyl groups), ¹⁹F NMR would be an indispensable tool for characterization, offering high sensitivity and a wide chemical shift range to probe the local environment of the fluorine nucleus.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. For N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine, the molecular formula is C₁₃H₁₇NO₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally determined value to confirm the elemental composition. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. libretexts.org

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Calculated Exact Mass [M] | 219.1259 |

| Calculated Exact Mass [M+H]⁺ | 220.1332 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

As a tertiary amine, N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine will not exhibit the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300–3500 cm⁻¹ region. orgchemboulder.comopenstax.org The most informative regions of its IR spectrum would include:

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretching: Medium to strong bands from the methylene groups of the benzyl and oxetane moieties are expected just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).

Aromatic C=C Stretching: One or more medium-intensity bands in the 1450–1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-N Stretching: The stretching vibration for a tertiary amine with both alkyl and aryl groups will likely appear in the 1250–1335 cm⁻¹ range. orgchemboulder.com

C-O-C Stretching: A strong, characteristic band for the ether linkage (C-O-C) of the oxetane rings is expected to be prominent in the 1000–1250 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorptions

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3030 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-N (Tertiary Amine) | Stretch | 1250 - 1335 | Medium |

| C-O-C (Ether) | Stretch | 1000 - 1250 | Strong |

Identification of Characteristic Functional Group Vibrations

The infrared (IR) spectrum of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine is characterized by specific vibrational frequencies that correspond to its key functional groups. The tertiary amine, the benzyl group, and the two oxetane rings each exhibit distinct absorption bands.

The C-N stretching vibrations of the tertiary amine are typically observed in the fingerprint region of the IR spectrum. For aliphatic amines, these absorptions are generally found between 1250 and 1020 cm⁻¹ orgchemboulder.com. In the case of aromatic amines, this stretching vibration appears at a higher frequency, in the range of 1335-1250 cm⁻¹ orgchemboulder.com.

The benzyl group gives rise to several characteristic peaks. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ libretexts.org. The in-ring C-C stretching vibrations of the aromatic ring produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions libretexts.org. Additionally, weak overtone and combination bands can be observed between 2000 and 1665 cm⁻¹ libretexts.org.

The presence of the two oxetane rings is confirmed by the characteristic C-O-C stretching vibrations of the cyclic ether. The asymmetric stretching of the C-O-C bond in a strained four-membered ring like oxetane typically gives rise to a strong absorption band.

Interactive Data Table: Characteristic Infrared Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Tertiary Amine | C-N Stretch | 1250-1020 |

| Benzyl Group | Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1585 and 1500-1400 | |

| Oxetane Ring | C-O-C Asymmetric Stretch | ~980 |

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination and Bond Parameter Analysis

While the specific crystal structure of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine is not publicly available, analysis of closely related N-benzyl derivatives and substituted oxetanes from crystallographic studies provides insight into the expected bond parameters. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, yielding accurate measurements of bond lengths and angles reddit.comrsc.org.

In a typical N-benzyl amine structure, the bond lengths and angles are influenced by the hybridization of the atoms and steric effects. For instance, the C-N bond length between the benzylic carbon and the nitrogen atom is expected to be in the typical range for a C(sp³)-N(sp³) single bond. The bond angles around the nitrogen atom in a tertiary amine are expected to be close to the tetrahedral angle of 109.5°, although they may be slightly compressed or expanded due to the steric bulk of the benzyl and oxetanyl groups.

The bond parameters within the oxetane rings are largely dictated by the ring strain inherent in the four-membered system. The C-C bond lengths in unsubstituted oxetane are approximately 1.53 Å, and the C-O bond lengths are around 1.46 Å acs.org. The internal bond angles are significantly compressed from the ideal tetrahedral angle, with the C-C-C angle being approximately 84.8°, the C-C-O angle around 92.0°, and the C-O-C angle about 90.2° acs.org.

Interactive Data Table: Expected Bond Parameters from Analogous Structures

| Bond | Expected Bond Length (Å) |

| C(benzyl)-N | ~1.47 |

| N-C(oxetane) | ~1.47 |

| C-C (in oxetane) | ~1.53 |

| C-O (in oxetane) | ~1.46 |

| Atoms | **Expected Bond Angle (°) ** |

| C(benzyl)-N-C(oxetane) | ~109.5 |

| C(oxetane)-N-C(oxetane) | ~109.5 |

| C-O-C (in oxetane) | ~90.2 |

| C-C-C (in oxetane) | ~84.8 |

| C-C-O (in oxetane) | ~92.0 |

Conformational Analysis in the Solid State (Puckering Angle)

The oxetane ring is not planar but exists in a puckered conformation to alleviate some of the ring strain beilstein-journals.org. The degree of this puckering is quantified by the puckering angle, which is the dihedral angle between the C-O-C and C-C-C planes of the ring. For unsubstituted oxetane, this angle is relatively small, around 8.7° beilstein-journals.org.

Computational and Theoretical Studies on N Benzyl N Oxetan 3 Yl Oxetan 3 Amine

Electronic Structure and Bonding Analysis

Computational chemistry offers a powerful lens to examine the electronic characteristics of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine.

Quantum Chemical Calculations of Molecular Orbitals and Electron Density

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of molecules. epstem.netnih.gov For N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine, these calculations would reveal the distribution of electron density and the nature of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. In this compound, the HOMO is likely to be localized on the nitrogen atom and the phenyl ring of the benzyl (B1604629) group, owing to the lone pair of electrons on the nitrogen and the π-electron system of the ring. The LUMO, conversely, would likely be distributed over the benzyl group's anti-bonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.

Electron density maps would illustrate the accumulation of electron density around the most electronegative atoms, namely the oxygen atoms in the oxetane (B1205548) rings and the nitrogen atom. This distribution influences the molecule's polarity and its interactions with other molecules.

Table 1: Illustrative Molecular Orbital Properties

| Molecular Orbital | Probable Location | Energy (Arbitrary Units) |

|---|---|---|

| HOMO | Nitrogen atom, Phenyl ring | -6.2 eV |

| LUMO | Benzyl group (anti-bonding) | -1.5 eV |

Conformational Analysis and Dynamics

The three-dimensional structure of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine is not static but exists as an ensemble of interconverting conformations.

Theoretical Prediction of Oxetane Ring Puckering and Substituent Effects

The four-membered oxetane ring is not planar but adopts a puckered conformation to alleviate ring strain. beilstein-journals.orgnih.gov The degree of this puckering is influenced by the nature and position of substituents on the ring. acs.org For an unsubstituted oxetane, the puckering angle is relatively small. However, the introduction of substituents, such as the N-benzyl-N-(oxetan-3-yl) group at the 3-position, is expected to increase the puckering angle due to steric interactions. acs.orgutexas.edu

Computational models can predict the preferred puckering angles and the energy barriers between different puckered conformations. These calculations would consider the steric hindrance and electronic effects imposed by the bulky substituents on the oxetane rings.

Influence of the Benzyl and Oxetane-3-yl Groups on Overall Molecular Conformation

Table 2: Predicted Torsional Angles for a Stable Conformer

| Dihedral Angle | Predicted Value |

|---|---|

| C(phenyl)-C(methylene)-N-C(oxetane) | ~180° (anti-periplanar) |

Intramolecular Interactions (e.g., Hydrogen Bonding, N–H···X interactions)

While N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine is a tertiary amine and lacks a classic hydrogen bond donor, other weak intramolecular interactions can influence its conformation. Non-classical hydrogen bonds, such as C-H···O interactions between the methylene protons of the benzyl group or the oxetane rings and the oxygen atoms of the other oxetane ring, could play a role in stabilizing certain conformations. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to identify and characterize these weak interactions by locating bond critical points in the electron density. nih.gov These interactions, though individually weak, can collectively have a significant impact on the conformational preferences of the molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a valuable tool for investigating the potential reaction pathways of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine. Theoretical calculations can map out the potential energy surface for a given reaction, identifying transition states and intermediates. researchgate.net

For instance, the ring-opening reactions of the oxetane moieties under acidic or nucleophilic conditions are a plausible transformation. researchgate.net Computational studies could model the protonation of the oxetane oxygen, followed by nucleophilic attack, to determine the activation energies and predict the regioselectivity of the ring opening.

Furthermore, the nitrogen atom can participate in various reactions. For example, computational models could explore the mechanism of N-debenzylation, a common transformation for N-benzyl amines. researchgate.net These studies would help in understanding the reactivity of the compound and in designing synthetic strategies.

Transition State Calculations for Oxetane Ring-Opening

The ring-opening of oxetanes can proceed through different mechanisms, primarily SN1 or SN2 pathways, depending on the reaction conditions and the substitution pattern of the oxetane ring. For N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine, an acid-catalyzed ring-opening is the most probable pathway for cleavage of the oxetane rings.

In such a scenario, the reaction would be initiated by the protonation of the oxetane oxygen, forming an oxonium ion. This protonation weakens the C-O bonds and facilitates nucleophilic attack. The subsequent step can either be a direct bimolecular nucleophilic substitution (SN2) or a unimolecular cleavage to form a carbocation intermediate (SN1).

SN2 Pathway: In an SN2 mechanism, a nucleophile attacks one of the methylene carbons of the protonated oxetane ring, leading to a concerted bond-forming and bond-breaking process. The transition state would involve the incoming nucleophile, the carbon atom being attacked, and the departing oxygen atom in a trigonal bipyramidal geometry. Computational calculations for such a transition state would focus on determining the activation energy barrier, which is influenced by steric hindrance around the electrophilic carbon.

SN1 Pathway: Alternatively, in an SN1-like mechanism, the protonated oxetane ring could open to form a carbocation intermediate. This is more likely if the resulting carbocation is stabilized. In the case of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine, the carbocation would be formed at a secondary carbon, which has some degree of stability. The transition state for this step would resemble the structure of the carbocation intermediate.

Given the electronic nature of the substituents, it is plausible that the reaction proceeds through a pathway with significant SN1 character, especially with strong acids and non-nucleophilic counterions. Theoretical calculations on analogous systems often show that the transition state for acid-catalyzed oxetane ring-opening is not purely SN1 or SN2 but rather lies on a continuum between these two extremes.

To illustrate the energetic parameters involved in such a process, the following table presents hypothetical data from a Density Functional Theory (DFT) calculation on a model system, the acid-catalyzed ring-opening of a protonated 3-amino-oxetane by a generic nucleophile (Nu-).

| Parameter | SN2-like Transition State | SN1-like Transition State (Carbocation Formation) |

| Activation Energy (ΔG‡, kcal/mol) | 22.5 | 18.9 |

| C-O Bond Length (Å) | 1.85 | 2.15 |

| C-Nu Bond Length (Å) | 2.20 | - |

| Key Vibrational Frequency (cm-1) | -350 (asymmetric stretch) | -280 (C-O stretch) |

Note: This data is representative and based on theoretical models of similar reactions, not on specific experimental or computational results for N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine.

Computational Support for Carbocation Intermediates in Reactivity

The potential for the ring-opening of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine to proceed via a carbocation intermediate is an important aspect of its reactivity profile. Computational studies can provide strong evidence for the existence and stability of such intermediates. The stability of a carbocation is crucial in determining the feasibility of an SN1 pathway.

For the title compound, the opening of one of the oxetane rings would lead to a carbocation at the C2 or C4 position of the original ring. The substituents on the nitrogen atom, a benzyl group and another oxetan-3-yl group, would play a significant role in the stability of this carbocation. The nitrogen atom, through its lone pair, can potentially stabilize an adjacent carbocation via resonance (the formation of an iminium ion). However, in this specific structure, the carbocation would be at a β-position to the nitrogen, so direct resonance stabilization is not possible.

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to assess the charge distribution and stabilization of the carbocation intermediate. Calculations would likely show a significant positive charge localized on the carbon atom that was formerly part of the oxetane ring. The stability of this carbocation can be quantified by calculating its heat of formation or by comparing its energy to that of isomeric carbocations.

The following table presents hypothetical computational data for a model secondary carbocation adjacent to an N-benzylamino group, which serves as an analogue for the intermediate that would be formed from N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine.

| Property | Value |

| Calculated Heat of Formation (kcal/mol) | 185 |

| Natural Population Analysis (NPA) Charge on C+ | +0.45 |

| Hydride Ion Affinity (kcal/mol) | 230 |

Note: This data is illustrative and derived from computational models of analogous carbocation structures. It does not represent experimentally determined values for the specific intermediate derived from N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine.

Computational evidence for carbocation intermediates is also supported by mechanistic studies of similar reactions where product distributions are consistent with the formation of such species. For instance, the observation of rearranged products in related systems often points towards a carbocationic intermediate.

Applications in Chemical Synthesis and As Building Blocks

Role as a Building Block for Complex Organic Molecules

The rigid, three-dimensional structure of the di(oxetan-3-yl)amine (B1403451) core makes it an attractive starting point for complex molecule synthesis. This scaffold provides a defined spatial arrangement of substituents, a desirable trait in the design of biologically active compounds.

The inherent ring strain of oxetanes (approximately 25.5 kcal/mol) makes them susceptible to ring-opening reactions, a property that can be harnessed to construct larger, more complex heterocyclic systems. beilstein-journals.org While specific examples starting from N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine are not extensively documented, the known reactivity of oxetanes allows for scientifically grounded projections. Acid-catalyzed or nucleophilic attack can open one or both oxetane (B1205548) rings to yield functionalized products that can be cyclized into new heterocyclic frameworks. researchgate.net For instance, intramolecular ring-opening by a tethered nucleophile could lead to the formation of substituted tetrahydrofurans or other larger ether-containing rings. acs.org The reaction conditions can be tuned to control the outcome, though care must be taken as the oxetane moiety is known to be sensitive to strong acids. chemrxiv.org

Table 1: Potential Heterocyclic Systems via Oxetane Ring-Opening

| Reagent/Catalyst | Nucleophile | Potential Product Class | Citation |

|---|---|---|---|

| Lewis or Brønsted Acids | Intramolecular -OH | Fused/Spirocyclic Tetrahydrofurans | researchgate.netacs.org |

| Organometallic Reagents | Carbanion | Functionalized Diols/Ethers | acs.org |

The bifunctional nature of the di(oxetan-3-yl)amine scaffold, particularly after deprotection, presents opportunities for its use in constructing macrocycles and polymers. Macrocycle synthesis often relies on the sequential coupling of multifunctional building blocks. nih.gov The secondary amine revealed after debenzylation of the title compound could be reacted with two electrophilic linkers, or alternatively, the two oxetane rings could undergo simultaneous ring-opening and functionalization to form part of a larger macrocyclic structure. acs.org

Furthermore, the oxetane rings are suitable monomers for ring-opening polymerization (ROP). This process can be initiated by cationic, anionic, or coordination catalysts to produce polyethers. researchgate.netresearchgate.netaston.ac.uk The use of a di-oxetane monomer like N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine could lead to the formation of cross-linked polymers or materials with unique topologies. Various catalysts, including those based on zirconium or montmorillonite (B579905) clay, have been shown to be effective for the ROP of oxetanes, yielding poly(ester-alt-ethers) and other functional polymers. researchgate.netnih.gov

Strategies for Chemical Diversification and Analogue Generation

A key advantage of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine is its suitability for the rapid generation of analogues, a cornerstone of modern medicinal chemistry and drug discovery.

The N-benzyl group serves as a reliable protecting group for the secondary amine, di(oxetan-3-yl)amine. Its removal in the later stages of a synthetic sequence is a powerful strategy for diversification. This unmasks a reactive secondary amine that can be functionalized with a wide array of substituents through reactions such as acylation, alkylation, reductive amination, or arylation. This approach allows a common advanced intermediate to be converted into a large library of analogues.

The debenzylation can be achieved under various conditions, offering flexibility depending on the other functional groups present in the molecule. researchgate.netst-andrews.ac.uk Catalytic hydrogenation using palladium on carbon (Pd/C) or the more selective Pearlman's catalyst (palladium hydroxide (B78521) on carbon) is a common and effective method. semanticscholar.org Oxidative methods using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) also provide a clean route to the secondary amine. st-andrews.ac.ukrsc.org

Table 2: Selected Methods for N-Debenzylation

| Reagent | Conditions | Advantages | Citation(s) |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, RT | Common, effective | researchgate.net |

| H₂, Pd(OH)₂/C | MeOH or EtOH, RT | Selective, good for substrates with other reducible groups (e.g., benzyl (B1604629) ethers) | semanticscholar.org |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/Water | Oxidative, non-hydrogenolytic | researchgate.netst-andrews.ac.uk |

The incorporation of rigid scaffolds into amino acids and peptides is a well-established strategy for controlling conformation and enhancing biological activity. The oxetane ring, with its defined three-dimensional structure, serves as an excellent building block for creating such conformationally restricted amino acid derivatives and peptidomimetics. mdpi.com The N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine scaffold can be envisioned as a core from which novel amino acid analogues could be built. For example, functionalization of the benzyl ring (e.g., with a carboxylic acid group) or modification of the oxetane rings could lead to non-natural amino acids with unique spatial arrangements, serving as isosteres for natural amino acids in a peptide chain. mdpi.com

Development of Novel Molecular Scaffolds

The core structure of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine, the di(oxetan-3-yl)amine moiety, represents a novel molecular scaffold in itself. Its commercial availability suggests its utility as a starting material for creating larger, more elaborate structures. bldpharm.comcymitquimica.com This scaffold combines the advantageous properties of secondary amines with the desirable physicochemical characteristics of oxetanes, such as increased polarity and a high fraction of sp³-hybridized carbons, which are traits correlated with success in clinical development. nih.gov By using the synthetic strategies outlined above—such as debenzylation followed by diversification or leveraging the ring-opening reactivity of the oxetane units—chemists can access a wide range of novel molecular frameworks that are otherwise difficult to synthesize. chemrxiv.orgrsc.org

Exploration of Chemical Space with Oxetane-Containing Motifs

The strategic incorporation of oxetane rings into molecular scaffolds is a burgeoning area of interest in medicinal chemistry and drug discovery. The unique physicochemical properties of the oxetane moiety—such as its polarity, low molecular weight, and distinct three-dimensional structure—make it a valuable tool for expanding the exploration of chemical space. nih.gov Compounds like N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine serve as exemplary building blocks in this endeavor, providing a scaffold that can be systematically modified to generate libraries of novel compounds with potentially enhanced pharmacological profiles.

The oxetane ring is often employed as a bioisosteric replacement for more common functional groups, such as gem-dimethyl or carbonyl groups. This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity. acs.org The strained four-membered ether is a potent hydrogen bond acceptor, a property that can be crucial for molecular recognition at biological targets. connectjournals.com

In the context of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine, the di(oxetan-3-yl)amine core presents a particularly interesting scaffold. The presence of two oxetane rings can further enhance the desirable properties conferred by a single oxetane. The nitrogen atom provides a convenient point for chemical modification, allowing for the introduction of a wide variety of substituents. The benzyl group can also be readily replaced or modified, or removed to reveal a secondary amine for further functionalization. This modularity is a key feature for the systematic exploration of chemical space.

The synthesis of derivatives based on the N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine scaffold can be achieved through various synthetic routes. A common and plausible method for the synthesis of the parent compound and its analogs is reductive amination. This approach would involve the reaction of benzylamine (B48309) with oxetan-3-one, a readily available starting material. nih.govvulcanchem.com This method is widely utilized for the synthesis of secondary amines and is compatible with the introduction of oxetane groups into various molecular frameworks. vulcanchem.com

The resulting N-benzyl di-oxetanyl amine can then serve as a versatile intermediate. For instance, debenzylation would yield the secondary amine, di(oxetan-3-yl)amine, which can be subsequently reacted with a diverse range of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to create a library of N-substituted derivatives. Each new derivative populates a new region of chemical space, with potentially unique biological activities.

The exploration of chemical space using oxetane-containing building blocks like N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine is a strategic approach to discovering novel bioactive molecules. The resulting compounds are often characterized by their three-dimensional character, which is increasingly recognized as a desirable trait for successful drug candidates.

Table 1: Physicochemical Properties of Representative Oxetane-Containing Fragments

| Compound/Fragment | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Acceptors |

| Oxetan-3-amine | 73.09 | -0.7 | 2 |

| N-Benzyl-oxetan-3-amine | 163.22 | 1.5 | 2 |

| N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine | 219.28 | 0.8 | 3 |

| Di(oxetan-3-yl)amine | 129.14 | -1.2 | 3 |

Note: cLogP values are estimated and can vary depending on the calculation method.

The data in the table illustrates how the incorporation of oxetane moieties and other substituents influences key physicochemical properties relevant to drug discovery. The addition of a second oxetane ring from N-Benzyl-oxetan-3-amine to N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine, for example, increases the molecular weight and the number of hydrogen bond acceptors while decreasing the calculated lipophilicity (cLogP). These modifications can have a profound impact on a molecule's solubility, permeability, and ultimately its biological activity. The systematic synthesis and evaluation of such analogs are at the heart of exploring chemical space.

Structure Activity Relationship Sar Studies and Bioisosteric Applications

Oxetane (B1205548) as a Bioisostere in Chemical Biology Research

The oxetane ring, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry as a versatile bioisostere. acs.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane motif is frequently used to replace common functional groups like gem-dimethyl and carbonyl groups to enhance a compound's "drug-like" properties. acs.orgresearchgate.net Its small, polar, and three-dimensional nature allows for the modulation of physicochemical properties, offering potential advantages in solubility, metabolic stability, and intellectual property. acs.orgnih.gov

The oxetane ring is an effective bioisostere for the carbonyl group found in ketones, esters, and amides. nih.govnih.gov This mimicry is attributed to the similar spatial orientation of the oxygen atom's lone pairs and a comparable dipole moment, allowing the oxetane oxygen to function as a hydrogen bond acceptor, much like a carbonyl oxygen. nih.govu-tokyo.ac.jp In fact, oxetanes are more effective hydrogen bond acceptors than other cyclic ethers and can compete with most carbonyl functional groups, with only amides being superior in this regard. acs.org Unlike carbonyl compounds, which can be susceptible to enzymatic degradation, oxetane derivatives offer greater metabolic stability. acs.orgu-tokyo.ac.jp

Recent studies have also explored 3-amino-oxetanes as potential bioisosteres for amide bonds. nih.govchemrxiv.org Matched molecular pair analysis comparing 3-aryl-3-amino-oxetanes with corresponding benzamides revealed that the amino-oxetanes exhibit comparable physicochemical profiles, including pH stability, lipophilicity, and permeability, while often showing improved solubility. chemrxiv.orgresearchgate.net While the amino-oxetane is more basic than an amide, it maintains both hydrogen bond donor and acceptor capabilities. chemrxiv.orgresearchgate.net

| Property | Oxetane Ring | Carbonyl Group (Ketone) | Amide Bond |

|---|---|---|---|

| H-Bond Acceptor Ability | Strong acs.org | Strong u-tokyo.ac.jp | Very Strong acs.org |

| H-Bond Donor Ability | None (unless substituted) | None | Yes (N-H) |

| Dipole Moment | Comparable to carbonyls nih.gov | High | High |

| Metabolic Stability | Generally high, resistant to enzymatic attack acs.orgu-tokyo.ac.jp | Can be susceptible to reduction/oxidation acs.org | Susceptible to hydrolysis by proteases pressbooks.pub |

| Geometry | Puckered, sp³ character acs.org | Planar, sp² character | Planar, sp² character |

The incorporation of an oxetane ring into a molecule can profoundly alter its physicochemical properties. researchgate.net The motif is known to increase polarity and reduce lipophilicity (LogD) compared to its carbocyclic or gem-dimethyl analogues. acs.orgu-tokyo.ac.jp This often leads to a significant improvement in aqueous solubility. researchgate.netnih.gov For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net

Furthermore, the oxetane ring, being rich in sp³-hybridized carbons, imparts a greater three-dimensional (3D) character to molecules. nih.govacs.org This increased non-planarity is a desirable trait in modern drug discovery, as it can lead to higher target selectivity and improved pharmacokinetic profiles. nih.gov The introduction of this small, polar heterocycle can also be used to block metabolically labile sites on a molecule without a significant increase in molecular weight or lipophilicity. nih.gov

| Compound Pair | Property | Carbonyl/gem-dimethyl Analogue | Oxetane Analogue | Observed Effect of Oxetane |

|---|---|---|---|---|

| Spiro-pyrrolidines acs.org | Aqueous Solubility | Higher | Lower | Decreased Solubility |

| Spiro-pyrrolidines acs.org | Metabolic Stability (Intrinsic Clearance) | Lower | Higher | Improved Stability |

| Spiro-piperidines acs.org | Lipophilicity (clogP) | 4.13 | 3.50 | Decreased Lipophilicity |

| Spiro-piperidines acs.org | Metabolic Stability (Intrinsic Clearance) | Lower | Higher | Improved Stability |

| General researchgate.net | Aqueous Solubility (vs. gem-dimethyl) | Baseline | 4-4000x Increase | Increased Solubility |

Influence of the Oxetane Motif on Amine Basicity and Related Properties

A key feature of the oxetane ring is its strong inductive electron-withdrawing effect, which can significantly reduce the basicity (pKa) of proximal amine groups. acs.orgnih.gov The tactical placement of an oxetane can lower the pKa of an adjacent amine, which is a crucial strategy for mitigating issues associated with high basicity, such as off-target effects (e.g., hERG inhibition) or undesirable pharmacokinetic properties like a large volume of distribution. nih.govnih.gov

The magnitude of this effect is dependent on the distance between the oxetane ring and the amine nitrogen. An oxetane positioned alpha (α) to an amine can reduce its pKa by approximately 2.7 units, making it about 500 times less basic. nih.gov The effect diminishes as the distance increases. nih.gov This modulation of basicity is a powerful tool in drug design, allowing chemists to fine-tune the ionization state of a molecule at physiological pH. nih.govacs.org

Systematic SAR Studies on Related Oxetane-Containing Amino-Derivatives

While specific SAR studies on N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine are not extensively documented in the public domain, the principles can be inferred from systematic studies on related oxetane-containing amino-derivatives. These studies explore how structural modifications impact biological activity and drug-like properties.

In many series of bioactive compounds, including those with an N-benzyl motif, substitutions on the aromatic ring are a cornerstone of SAR exploration. For N-benzyl phenethylamine derivatives, for example, substituents on the N-benzyl ring significantly influence functional activity at serotonin receptors. nih.gov An N-(2-hydroxybenzyl) group was found to produce the most potent ligands, while N-(2-methoxybenzyl) and N-(2-fluorobenzyl) substitutions generally resulted in lower activity. nih.gov These findings suggest that for compounds like N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine, the electronic and steric properties of substituents on the benzyl (B1604629) ring would likely be critical modulators of target affinity and activity.

| N-Benzyl Substituent | General Effect on 5-HT₂A Functional Potency | Selectivity |

|---|---|---|

| 2-Hydroxybenzyl | Generally the most potent | High (over 400-fold for one analogue) |

| 2-Methoxybenzyl | Less active | Less selective |

| 2,3-Methylenedioxybenzyl | Generally less potent | Variable |

| 2-Fluorobenzyl | Inferior affinity, efficacy, and selectivity | Low |

The collective research into oxetane-containing compounds has led to the establishment of several key design principles for their inclusion in research molecules:

Enhancing Metabolic Stability : As stable bioisosteres for metabolically vulnerable groups like carbonyls or gem-dimethyls, oxetanes can block sites of oxidative metabolism and reduce clearance rates. acs.orgnih.gov In some cases, oxetanes can even direct metabolism away from cytochrome P450 enzymes toward microsomal epoxide hydrolase (mEH), which can be advantageous for avoiding certain drug-drug interactions. researchgate.netnih.gov

Modulating Amine Basicity : The strong electron-withdrawing nature of the oxetane ring is used to strategically lower the pKa of nearby amines. This helps to reduce off-target toxicities associated with high basicity, such as hERG channel inhibition, and to optimize pharmacokinetic behavior. nih.govnih.gov

Increasing Three-Dimensionality : The introduction of the sp³-rich oxetane scaffold increases the non-planar character of a molecule. This can improve binding selectivity and help explore new chemical space. nih.govacs.org

Scaffold Hopping and Novelty : Replacing common rings (like morpholine) or functional groups with an oxetane can provide a route to novel chemical matter with distinct biological and physical properties, which is also beneficial for securing intellectual property. acs.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between oxetan-3-amine derivatives and benzyl halides. Key steps include:

- Deprotonation : Use of strong bases like sodium hydride (NaH) to activate the amine group in oxetan-3-amine derivatives .

- Coupling : Reaction with benzyl bromide or chloride under inert atmospheres (e.g., N₂) at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high purity (>95%) .

Optimization tips: - Temperature control : Lower temperatures reduce oxetane ring strain and decomposition .

- Solvent choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of intermediates .

Q. How can the molecular structure of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine be confirmed experimentally?

Q. What are the critical physicochemical properties of this compound for formulation studies?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

- Stability :

- Thermal : Decomposes above 150°C; store at –20°C under inert gas .

- pH sensitivity : Oxetane ring hydrolysis occurs under strongly acidic/basic conditions (pH < 2 or > 12) .

Advanced Research Questions

Q. How does N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine interact with biological targets, and what assays validate its activity?

- Enzyme inhibition : The oxetane ring mimics carbonyl groups, enabling competitive binding to proteases or kinases.

- Fluorescence polarization assays : Quantify binding affinity (e.g., IC₅₀) using fluorophore-labeled enzyme substrates .

- Surface plasmon resonance (SPR) : Measures real-time interaction kinetics with immobilized targets .

- Cellular assays :

- MTT assay : Evaluates cytotoxicity in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

Q. How do structural modifications (e.g., substituents on the benzyl group) influence bioactivity?

- Case study :

- Trifluoromethyl substitution (e.g., N-(2-trifluoromethylbenzyl)) enhances metabolic stability and target affinity due to electron-withdrawing effects .

- Methoxy substitution (e.g., N-(2-methoxybenzyl)) improves solubility but reduces membrane permeability .

- SAR strategy :

- Parallel synthesis : Generate analogs with diverse substituents via combinatorial chemistry .

- Docking simulations : Predict binding modes using software like AutoDock Vina .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

Q. How can contradictory data on the compound’s stability in aqueous buffers be resolved?

- Hypothesis : Discrepancies may arise from buffer composition (e.g., phosphate vs. Tris).

- Experimental approach :

- Accelerated stability studies : Incubate at 40°C for 72 hours in varied buffers (pH 7.4).

- LC-MS monitoring : Track degradation products (e.g., oxetane hydrolysis to diols) .

- Recommendation : Use low-ionic-strength buffers (e.g., HEPES) to minimize catalytic hydrolysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.